1,4-Benzodioxan-2-carboxylic acid

Alpha-1 Adrenergic Receptors Enantioselective Binding Medicinal Chemistry

Developing enantiopure α1-antagonists like (S)-doxazosin requires a chiral starting material with defined configuration. 1,4-Benzodioxan-2-carboxylic acid provides the stereogenic 1,4-benzodioxane scaffold critical for pharmacological activity. • Direct precursor to doxazosin, piperoxan, and dibozane; enables synthesis of enantiopure APIs with superior therapeutic indices. • Enzymatic kinetic resolution achieves >99% ee (E = 535), supporting green manufacturing. • Official USP Doxazosin Related Compound D reference standard for impurity QC. Available in bulk with full analytical documentation.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 3663-80-7
Cat. No. B021209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxan-2-carboxylic acid
CAS3663-80-7
Synonyms2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic Acid;  USP Doxazosin Related Compound D; 
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)O
InChIInChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)
InChIKeyHMBHAQMOBKLWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzodioxan-2-carboxylic Acid: A Critical Chiral Intermediate


1,4-Benzodioxan-2-carboxylic acid is a heterocyclic building block characterized by a 2,3-dihydro-1,4-benzodioxane core substituted with a carboxylic acid group at the 2-position [1]. This molecular architecture creates a stereogenic center, rendering the compound chiral and making its (R)- and (S)-enantiomers distinct chemical entities with profoundly different biological implications [2]. It is most notably recognized as the essential synthetic precursor for the alpha-1 adrenergic receptor antagonists doxazosin, piperoxan, prosympal, and dibozane [1][3], and is also an official pharmacopeial impurity reference standard for doxazosin quality control [4].

Why 1,4-Benzodioxan-2-carboxylic Acid Cannot Be Substituted


Generic substitution is not possible due to the compound's strict stereochemical and regulatory requirements. The 1,4-benzodioxane scaffold is not merely a passive carrier; its absolute configuration at the C2 chiral center is a primary driver of pharmacological activity for the downstream alpha-1 adrenoceptor antagonists it is used to synthesize [1][2]. Replacing this chiral intermediate with an achiral benzodioxane analog (e.g., 1,4-benzodioxane) or a structurally similar carboxylic acid like piperonylic acid would result in the synthesis of racemic drug candidates, which exhibit different side effect profiles and lower therapeutic indices compared to enantiomerically pure drugs like (S)-doxazosin [2]. Furthermore, in regulated pharmaceutical manufacturing and quality control, the compound's status as a USP and EP reference standard for doxazosin impurity profiling mandates the use of this specific CAS number (3663-80-7) to meet stringent compendial analytical specifications [3].

Quantitative Evidence for Scientific Selection


Enantiomeric Binding Affinity at α1-Adrenoceptors

The binding affinity to α1-adrenergic receptors is highly dependent on the chiral configuration of the 1,4-benzodioxane-2-carboxylic acid core. In head-to-head binding assays using human α1-adrenoceptors, the (R)-enantiomer of 1,4-benzodioxane-2-carboxylic acid demonstrated significantly higher affinity compared to its (S)-enantiomer [1].

Alpha-1 Adrenergic Receptors Enantioselective Binding Medicinal Chemistry

Clinical Differentiation: Adverse Event Profiles of Doxazosin Enantiomers

The enantiomeric purity of the 1,4-benzodioxan-2-carboxylic acid intermediate directly impacts the safety profile of the final drug product, doxazosin. Literature analysis confirms that the (S)-enantiomer of doxazosin, synthesized from (S)-1,4-benzodioxan-2-carboxylic acid, offers a superior safety profile compared to its (R)-counterpart [1].

Enantiomer-Specific Pharmacology Adverse Drug Reactions Doxazosin

Enzymatic vs. Diastereomeric Resolution Efficiency

A comparative evaluation of chiral resolution methodologies reveals a significant advantage in using modern enzymatic kinetic resolution over classical diastereomeric crystallization for obtaining enantiopure 1,4-benzodioxan-2-carboxylic acid [1][2].

Chiral Resolution Green Chemistry Process Optimization

Regulatory Identity: USP Reference Standard vs. Commercial Grade

The compound's utility in regulated pharmaceutical analysis is unique. While many vendors offer 1,4-benzodioxan-2-carboxylic acid as a research chemical, its designation as Doxazosin Related Compound D by the United States Pharmacopeia (USP) and EP Impurity A by the European Pharmacopoeia confers a distinct, non-interchangeable identity for quality control purposes [1].

Analytical Chemistry Quality Control Pharmacopeial Compliance

Validated Application Scenarios


Asymmetric Synthesis of (S)-Doxazosin for Improved Safety

Pharmaceutical process chemists developing an improved formulation of doxazosin should procure the (S)-enantiomer of 1,4-benzodioxan-2-carboxylic acid as a key chiral intermediate. As supported by the evidence, (S)-doxazosin offers a significantly reduced side effect profile compared to the (R)-enantiomer [1]. Using the correct enantiopure starting material directly enables the synthesis of this superior drug candidate, providing a clear path to a differentiated and potentially first-in-class enantiopure product for the treatment of hypertension and benign prostatic hyperplasia.

Green Chemistry in Chiral Intermediate Production

Industrial biotech and fine chemical manufacturers aiming to establish a sustainable and cost-effective supply chain for chiral benzodioxane intermediates should procure racemic 1,4-benzodioxan-2-carboxylic acid for enzymatic kinetic resolution. The evidence demonstrates that lipase-catalyzed resolution, using immobilized Arthrobacter sp. whole cells, achieves near-perfect enantiopurity (ee ~99%) with an extremely high efficiency (E = 535) [1]. This biotransformation route drastically reduces solvent usage and waste compared to classical resolution methods, aligning with green chemistry principles and lowering overall cost of goods.

Quality Control and Impurity Profiling of Doxazosin

Quality control (QC) laboratories in pharmaceutical companies and contract manufacturing organizations (CMOs) must procure the USP Reference Standard grade of 1,4-benzodioxan-2-carboxylic acid (CAS 3663-80-7) for the routine analysis of doxazosin mesylate drug substance and finished dosage forms. As per the evidence, this compound is the official Doxazosin Related Compound D USP Reference Standard [1]. Its use is mandatory for method validation, system suitability testing, and quantitative impurity analysis to meet stringent FDA and global regulatory filing requirements.

SAR Studies for Novel α1-Antagonists

Medicinal chemistry research groups focused on developing next-generation, subtype-selective α1-adrenoceptor antagonists should procure both (R)- and (S)-enantiomers of 1,4-benzodioxan-2-carboxylic acid as core scaffolds. The quantitative binding data shows that the (R)-enantiomer has a ~3.8-fold higher affinity for the α1-adrenoceptor [1]. This differential binding makes the chiral building block an ideal probe for elucidating the pharmacophore and for SAR studies aimed at optimizing receptor subtype selectivity, a key factor in minimizing cardiovascular side effects.

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